2-benzenesulfonamidobenzoic acid

Descripción

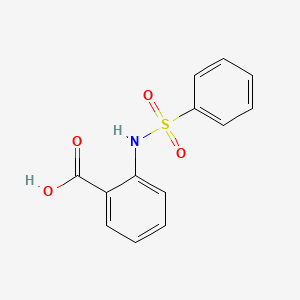

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(benzenesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAHUXDVSURYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188388 | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34837-67-7 | |

| Record name | 2-[(Phenylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzenesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Benzenesulfonamidobenzoic Acid

Classical Synthetic Approaches

The traditional and most common method for synthesizing 2-benzenesulfonamidobenzoic acid involves the condensation of anthranilic acid with benzenesulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed due to its reliability and the ready availability of starting materials.

Condensation Reactions from Anthranilic Acid and Benzenesulfonyl Chloride

The fundamental reaction involves the nucleophilic attack of the amino group of anthranilic acid on the sulfonyl chloride group of benzenesulfonyl chloride. This process is typically carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product. researchgate.netresearchgate.netuniv.kiev.ua

A typical laboratory-scale synthesis involves dissolving anthranilic acid in an aqueous solution and adjusting the pH to a basic range before the addition of benzenesulfonyl chloride. lookchem.com The reaction proceeds at room temperature, and upon completion, the product is precipitated by acidifying the solution. lookchem.com

The efficiency of the condensation reaction is highly dependent on the reaction conditions, particularly pH and the choice of solvent.

pH: Maintaining an alkaline pH, typically between 8 and 9, is crucial for the successful synthesis of this compound. lookchem.com The basic medium, often achieved using sodium carbonate, serves two primary purposes: it deprotonates the amino group of anthranilic acid, increasing its nucleophilicity, and it neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted amine. researchgate.netresearchgate.netlookchem.com Insufficiently basic conditions can lead to the formation of a salt between the unreacted amine and HCl, reducing the yield. researchgate.net

Solvent Systems: Water is a commonly used solvent for this reaction due to its ability to dissolve the anthranilic acid salt and the base, while being immiscible with the benzenesulfonyl chloride. univ.kiev.ualookchem.com This creates a biphasic system where the reaction occurs at the interface. univ.kiev.ua The use of an organic co-solvent is generally not required for this specific transformation.

The following table summarizes the key parameters for the classical synthesis:

| Parameter | Optimal Condition | Purpose |

| pH | 8 - 9 | Enhances nucleophilicity of the amine and neutralizes HCl byproduct. |

| Solvent | Water | Dissolves reactants and facilitates the biphasic reaction. |

| Base | Sodium Carbonate | Maintains alkaline pH. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |

This table provides a general overview of the optimized conditions for the classical synthesis of this compound.

To maximize the yield and ensure the high purity of this compound, several factors are taken into consideration. The slow, portion-wise addition of benzenesulfonyl chloride to the vigorously stirred solution of anthranilic acid is recommended to control the exothermic reaction and prevent side reactions.

Upon completion of the reaction, the pH is adjusted to the acidic range (pH 1-2) using a strong acid like hydrochloric acid. lookchem.com This protonates the carboxylate group, causing the desired product to precipitate out of the solution. The crude product is then collected by filtration and washed with distilled water to remove any remaining salts and water-soluble impurities. lookchem.com

For further purification, recrystallization from a suitable solvent, such as methanol, is employed. lookchem.com This process yields brownish-black crystals of this compound with high purity. lookchem.com

Comparative Analysis of Synthetic Efficiency

While the classical condensation reaction is the most direct route, other methods for synthesizing N-aryl anthranilic acid derivatives exist, such as the copper-catalyzed amination of chlorobenzoic acids. However, for the specific synthesis of this compound, the condensation of anthranilic acid and benzenesulfonyl chloride remains the most efficient and straightforward method due to the direct formation of the desired sulfonamide bond without the need for a metal catalyst.

Advanced and Green Synthetic Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. This has led to the exploration of alternative pathways for the synthesis of sulfonamides, including this compound.

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sci-hub.se In the context of this compound synthesis, this translates to exploring alternative solvents, catalysts, and energy sources.

Aqueous Media: The classical synthesis already utilizes water as a solvent, which is considered a green solvent. lookchem.com Research into other green solvents like polyethylene (B3416737) glycol (PEG) has shown promise for the synthesis of other sulfonamides and could potentially be adapted. sci-hub.se

Catalyst-Free Conditions: While the classical method does not employ a metal catalyst, research has demonstrated the feasibility of synthesizing sulfonamides in water or ethanol (B145695) under catalyst-free conditions, which further enhances the green credentials of the process. lookchem.com

Ultrasound and Microwave-Assisted Synthesis: Advanced energy sources like ultrasound and microwave irradiation are being explored to accelerate organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netijprdjournal.commdpi.com Ultrasound-assisted synthesis has been successfully applied to the formation of other heterocyclic compounds, suggesting its potential applicability to the synthesis of this compound. researchgate.netuniv.kiev.uanih.govnih.gov Similarly, microwave-assisted synthesis has been shown to be effective for the rapid synthesis of various organic compounds, including those with similar structural motifs. mdpi.comamazonaws.comijprdjournal.comrasayanjournal.co.in These techniques offer a promising avenue for a more sustainable production of this compound.

The following table provides a comparative overview of different synthetic strategies:

| Synthetic Strategy | Key Features | Advantages | Potential for this compound Synthesis |

| Classical Condensation | Schotten-Baumann conditions, aqueous media | Well-established, reliable, uses readily available starting materials. | The primary and most direct method currently in use. |

| Catalyst-Free Synthesis | Reaction in green solvents without a catalyst. | Reduced cost and environmental impact, simpler purification. | Highly feasible, as the classical method is already catalyst-free. |

| Ultrasound-Assisted | Use of ultrasonic waves to accelerate the reaction. | Shorter reaction times, potentially higher yields, energy efficiency. | A promising area for future research to improve efficiency. |

| Microwave-Assisted | Use of microwave energy for rapid heating. | Drastically reduced reaction times, improved yields. | A highly promising green alternative for faster synthesis. |

| Biocatalysis | Use of enzymes or microorganisms. | Use of renewable feedstocks, mild reaction conditions. | Indirectly applicable through the green production of anthranilic acid. |

This interactive table allows for a comparison of the different synthetic approaches discussed.

Catalytic Synthesis Approaches

The direct C-H amidation of benzoic acids represents a modern and efficient approach to synthesizing N-sulfonylated anthranilic acids, including this compound. One notable method involves the use of an iridium(III) catalyst. This transformation allows for the direct formation of the N-sulfonyl bond at the ortho position of the benzoic acid scaffold.

The reaction typically proceeds by reacting a benzoic acid with a sulfonyl azide (B81097) in the presence of a catalytic amount of an iridium(III) complex. This method is advantageous as it avoids the pre-functionalization of the benzoic acid, offering a more atom-economical and streamlined synthetic route. A variety of substituted benzoic acids and sulfonyl azides can be employed, demonstrating the versatility of this catalytic system. nih.gov

For instance, the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides provides a direct pathway to N-sulfonyl anthranilic acids. nih.gov This reaction is a powerful tool for creating libraries of these compounds for biological screening.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including sulfonamides. While specific literature on the microwave-assisted synthesis of this compound is not abundant, general methods for the synthesis of sulfonamides and related benzoic acid derivatives under microwave irradiation suggest its applicability. rasayanjournal.co.inorganic-chemistry.orgrsc.orgnih.gov

Microwave heating can significantly reduce reaction times compared to conventional heating methods. rasayanjournal.co.in For example, the synthesis of sulfonamides from amines and sulfonyl chlorides, a standard method for forming the sulfonamide bond, can be expedited using microwave irradiation. This approach often leads to cleaner reactions with easier workup procedures.

A general procedure could involve the reaction of anthranilic acid with benzenesulfonyl chloride in a suitable solvent under microwave irradiation. The reaction parameters, such as temperature, time, and solvent, would need to be optimized to achieve the highest yield and purity of this compound. The use of microwave-transparent vessels allows for efficient and uniform heating of the reaction mixture.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is crucial for exploring their structure-activity relationships (SAR) and developing compounds with enhanced biological profiles.

Synthesis of Halogenated Anthranilic Sulfonamide Derivatives

The introduction of halogen atoms into the structure of anthranilic acid sulfonamides can significantly influence their physicochemical and biological properties. Halogenated derivatives of anthranilic acid can serve as key intermediates in the synthesis of these target molecules. nih.gov

The synthesis of halogenated anthranilic sulfonamide derivatives can be achieved by starting with a halogen-substituted anthranilic acid. For example, a chlorinated or brominated anthranilic acid can be reacted with benzenesulfonyl chloride under standard sulfonylation conditions to yield the corresponding halogenated this compound derivative. The position and nature of the halogen substituent can be varied to fine-tune the properties of the final compound.

| Starting Material (Halogenated Anthranilic Acid) | Reagent | Product |

| 5-Chloroanthranilic acid | Benzenesulfonyl chloride | 2-Benzenesulfonamido-5-chlorobenzoic acid |

| 4-Bromoanthranilic acid | Benzenesulfonyl chloride | 2-Benzenesulfonamido-4-bromobenzoic acid |

| 3,5-Dichloroanthranilic acid | Benzenesulfonyl chloride | 2-Benzenesulfonamido-3,5-dichlorobenzoic acid |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To conduct comprehensive structure-activity relationship (SAR) studies, a wide range of substituents can be introduced on both the anthranilic acid and the benzenesulfonyl moieties. This allows for the systematic investigation of how different functional groups impact the biological activity of the resulting sulfonamides. mdpi.comnih.gov

Variations on the benzenesulfonyl group can be achieved by using substituted benzenesulfonyl chlorides in the synthesis. For example, alkyl, alkoxy, nitro, or other functional groups can be present on the phenyl ring of the sulfonyl chloride. nih.gov Similarly, the anthranilic acid core can be modified with various substituents at different positions of the aromatic ring.

The insights gained from these SAR studies are invaluable for the rational design of more potent and selective therapeutic agents. mdpi.com

| Anthranilic Acid Derivative | Benzenesulfonyl Chloride Derivative | Resulting Sulfonamide |

| Anthranilic acid | 4-Methylbenzenesulfonyl chloride | 2-(4-Methylbenzenesulfonamido)benzoic acid |

| Anthranilic acid | 4-Methoxybenzenesulfonyl chloride | 2-(4-Methoxybenzenesulfonamido)benzoic acid |

| 4-Methylanthranilic acid | Benzenesulfonyl chloride | 2-Benzenesulfonamido-4-methylbenzoic acid |

| 5-Nitroanthranilic acid | 4-Chlorobenzenesulfonyl chloride | 2-(4-Chlorobenzenesulfonamido)-5-nitrobenzoic acid |

Synthesis of Related Benzenesulfonamide (B165840) Derivatives

The synthetic methodologies described for this compound can be extended to prepare a broader range of related benzenesulfonamide derivatives. This can involve using different amino acids or amino-containing heterocyclic compounds in place of anthranilic acid. nih.govresearchgate.net

For example, reacting other aminobenzoic acids (e.g., 3-aminobenzoic acid or 4-aminobenzoic acid) with benzenesulfonyl chloride would yield isomeric benzenesulfonamidobenzoic acids. Furthermore, amino acids with aliphatic side chains can also be N-sulfonylated to produce a diverse library of compounds for biological evaluation. researchgate.net These synthetic efforts contribute to a deeper understanding of the chemical space around benzenesulfonamide-containing molecules.

| Amino Acid/Amine | Sulfonyl Chloride | Product |

| 3-Aminobenzoic acid | Benzenesulfonyl chloride | 3-Benzenesulfonamidobenzoic acid |

| 4-Aminobenzoic acid | Benzenesulfonyl chloride | 4-Benzenesulfonamidobenzoic acid |

| Glycine | Benzenesulfonyl chloride | N-(Benzenesulfonyl)glycine |

| Alanine | 4-Toluenesulfonyl chloride | N-(4-Toluenesulfonyl)alanine |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive insights into the molecular structure and crystal packing of 2-benzenesulfonamidobenzoic acid. nih.gov The compound crystallizes in a monoclinic system. nih.gov

Molecular Conformation and Dihedral Angles

The conformation of the molecule is characterized by the spatial arrangement of its constituent phenyl rings and functional groups. The interplanar angle between the two phenyl rings is 89.01 (12)°. nih.govkau.edu.sa A notable feature is the slight twist between the benzene (B151609) ring and the carboxylic acid group, with a dihedral angle of 13.7 (1)° between their respective planes. nih.govkau.edu.sa

Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is stabilized by a robust network of hydrogen bonds and other non-covalent interactions. nih.govkau.edu.sa These interactions dictate how individual molecules arrange themselves into a stable, repeating crystalline lattice.

The molecular structure features intramolecular hydrogen bonds of the N—H⋯O and C—H⋯O types. nih.gov The stability of the crystal packing is further enhanced by intermolecular hydrogen bonds, specifically O—H⋯O and C—H⋯O interactions. nih.govkau.edu.sa The O—H⋯O hydrogen bond is particularly significant as it links molecules into dimeric structures. nih.gov

Table 1: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O3 | 0.86 | 2.09 | 2.661 (2) | 123 |

| C12—H12···O1 | 0.93 | 2.49 | 2.880 (3) | 105 |

| O4—H4···O2i | 0.82 | 1.83 | 2.645 (2) | 172 |

| C2—H2···O4ii | 0.93 | 2.53 | 3.454 (3) | 171 |

Symmetry codes: (i) -x+1, y, -z+1/2; (ii) x, -y+1/2, z-1/2. Data sourced from a study by Arshad et al. (2009). kau.edu.sa

In addition to hydrogen bonding, C—H···π interactions contribute to the stability of the crystal packing. nih.govkau.edu.sa These interactions involve a hydrogen atom from a C-H bond interacting with the π-electron system of an adjacent aromatic ring, further reinforcing the three-dimensional structure.

The O—H⋯O hydrogen bonds are crucial in forming a cyclic, centrosymmetric dimer. nih.govkau.edu.sa This specific arrangement is described using graph-set notation as an R²₂(8) motif. nih.gov This motif indicates a ring structure (R) formed by two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms.

Analysis of Bond Lengths and Angles

Detailed analysis of the bond lengths and angles within the this compound molecule provides further structural confirmation. The values are generally within expected ranges and compare well with established literature values for similar structures. nih.gov

For instance, the S1—N1 bond distance is 1.6213 (18) Å. nih.govkau.edu.sa The mean S=O bond distance is 1.4248 (16) Å, and the S—C(phenyl) distance is 1.763 (2) Å. nih.govkau.edu.sa Certain bond angles show slight deviations from the ideal 120° for sp² hybridized carbons, which can be attributed to steric interactions between the bulky substituents on the benzoic acid ring. Specifically, the N1—C7—C8 and C7—C8—C13 angles are slightly increased to 119.10 (16)° and 121.97 (17)°, respectively. nih.govkau.edu.sa

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Value |

|---|---|

| Bond Lengths (Å) | |

| S1—N1 | 1.6213 (18) |

| S=O (mean) | 1.4248 (16) |

| S—C(phenyl) | 1.763 (2) |

| Bond Angles (°) | |

| N1—C7—C8 | 119.10 (16) |

| C7—C8—C13 | 121.97 (17) |

Data from single-crystal X-ray diffraction analysis. nih.govkau.edu.sa

Comparison with Isostructural Compounds

The crystal structure of this compound, with the chemical formula C₁₃H₁₁NO₄S, reveals interesting comparisons with structurally similar compounds. In its crystalline form, the molecule exhibits a monoclinic system. nist.gov The dihedral angle between the plane of the benzoic acid ring and the carboxyl group is a notable feature, measured at 13.7(1)°. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically C-H⋯O and O-H⋯O interactions, as well as C-H⋯π interactions. A significant structural motif is the formation of a cyclic dimer through O-H⋯O hydrogen bonds. nih.gov

A comparative analysis of bond lengths and angles with related sulfonamide derivatives provides further insight. For instance, the S1—N1 bond distance of 1.6213 (18) Å in this compound is observed to be shorter than the corresponding bond in some related structures. nist.gov Conversely, the average S=O bond distance of 1.4248 (16) Å is comparable to that in other reported sulfonamides. nist.gov The interplanar angle between the two phenyl rings in the molecule is 89.01 (12)°. nist.gov Steric hindrance between the sulfonamide and carboxylic acid groups is suggested by the slight increase in the N1—C7—C8 and C7—C8—C13 bond angles from the ideal 120°. nist.gov

| Structural Parameter | This compound | General Range in Related Sulfonamides |

| Crystal System | Monoclinic | Varies |

| Dihedral Angle (Benzoic Ring - COOH) | 13.7(1)° nih.gov | Varies depending on substitution |

| S1—N1 Bond Length | 1.6213 (18) Å nist.gov | Typically longer in some analogs |

| Mean S=O Bond Length | 1.4248 (16) Å nist.gov | ~1.43 Å |

| Interplanar Angle (Phenyl Rings) | 89.01 (12)° nist.gov | Varies |

Spectroscopic Investigations

Spectroscopic techniques are instrumental in confirming the molecular structure and probing the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings and the acidic proton of the carboxylic acid, as well as the proton on the sulfonamide nitrogen. The protons on the substituted benzoic acid ring would likely appear as complex multiplets due to their differing chemical environments and spin-spin coupling. The protons on the benzenesulfonamide (B165840) ring would also exhibit splitting patterns dependent on their positions relative to the sulfonyl group. The chemical shift of the carboxylic acid proton is expected to be significantly downfield, though its observation can be affected by the solvent and concentration.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield chemical shift. The carbon atoms attached to the nitrogen and sulfur atoms would also have specific chemical shifts influenced by the electron-withdrawing nature of the sulfonamide group.

| Proton Environment (Predicted) | Expected Chemical Shift Range (ppm) | Splitting Pattern |

| Aromatic Protons (Benzoic Acid Ring) | 7.0 - 8.5 | Multiplets |

| Aromatic Protons (Benzenesulfonamide Ring) | 7.5 - 8.0 | Multiplets |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Singlet (often broad) |

| Sulfonamide Proton (-SO₂NH-) | 9.0 - 11.0 | Singlet (often broad) |

| Carbon Environment (Predicted) | Expected Chemical Shift Range (ppm) |

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Aromatic Carbons | 110 - 140 |

| Carbon attached to Nitrogen | ~140 |

| Carbon attached to Sulfur | ~140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid.

The O-H stretching vibration of the carboxylic acid is typically observed as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretch of the sulfonamide would likely appear around 3200-3300 cm⁻¹. The two S=O bonds of the sulfonyl group give rise to two distinct stretching bands, typically found in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The C=O stretching vibration of the carboxylic acid is expected in the region of 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H Stretch (Sulfonamide) | 3200 - 3300 |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |

| S=O Asymmetric Stretch | 1330 - 1370 |

| S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of its molecular weight and elucidation of its fragmentation pattern. For this compound (C₁₃H₁₁NO₄S), the molecular weight is 293.3 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 293.

Fragmentation of the molecular ion would likely involve the cleavage of the C-S and S-N bonds. Common fragments would include the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the 2-aminobenzoic acid radical cation or related fragments. The loss of the hydroxyl group from the carboxylic acid could also be a potential fragmentation pathway.

| Ion | Predicted m/z | Identity |

| [C₁₃H₁₁NO₄S]⁺ | 293 | Molecular Ion |

| [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation |

| [C₇H₆NO₂]⁺ | 136 | 2-Carboxyphenylaminyl radical cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the benzene rings.

Based on studies of similar aromatic acids and sulfonamides, this compound would likely display two main absorption bands. The more intense band, often referred to as the B-band (benzenoid), would be expected at a shorter wavelength, while a less intense E-band (ethylenic) would appear at a longer wavelength. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution, which affects the protonation state of the carboxylic acid and sulfonamide groups.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π* (B-band) | 220 - 250 | High-intensity absorption related to the benzene rings. |

| π → π* (E-band) | 270 - 300 | Lower-intensity absorption, often showing fine structure. |

Potential Applications in Materials Science and Other Fields

Incorporation into Advanced Materials

The ability of 2-benzenesulfonamidobenzoic acid to interact with and be incorporated into various matrices is a key area of research.

In the realm of nanochemistry, this compound and its derivatives can be utilized as functionalizing ligands for the synthesis of nanoparticles. The carboxylic acid group can anchor to the surface of metal oxide nanoparticles, while the sulfonamide group and the aromatic rings can provide specific functionalities, such as influencing the particle's solubility, stability, and interaction with its environment. While direct studies on this compound are limited, related research on benzenesulfonamide (B165840) derivatives suggests their potential in creating functionalized nanomaterials.

The modification of polymers to enhance their properties is a critical aspect of materials science. Benzenesulfonamide derivatives have been explored for their ability to be incorporated into polymer backbones or used as additives. One area of interest is the chemical modification of commodity plastics like PVC. For instance, research has shown the conversion of PVC into polymer-supported oxazolinone and triazole derivatives through sequential chemical reactions. kau.edu.sa While not directly employing this compound, this process highlights a pathway where the amino group of a related compound is used for such modifications. The presence of the carboxylic acid group in this compound offers an additional site for grafting onto polymers, potentially leading to materials with improved thermal stability, flame retardancy, or altered mechanical properties.

Below is a hypothetical data table illustrating how this compound could be incorporated into a polymer matrix and the potential resulting properties.

| Polymer Matrix | This compound Derivative | Method of Incorporation | Potential Improved Property |

| Polyvinyl chloride (PVC) | N-(vinylbenzyl)-2-benzenesulfonamidobenzoic acid | Copolymerization | Enhanced thermal stability |

| Polyethylene (B3416737) terephthalate (B1205515) (PET) | This compound | Melt blending | Improved dyeability |

| Epoxy Resin | Glycidyl ester of this compound | Curing agent | Increased flame retardancy |

Role in Sensor Development

The development of chemical sensors for the detection of various analytes is a rapidly growing field. Benzenesulfonamide derivatives have shown promise in this area, particularly in the design of fluorescent sensors. The sulfonamide group can act as a recognition site for specific ions or molecules. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence signal. While specific research on this compound as a sensor is not widely available, its structural motifs are present in known fluorescent chemosensors. The carboxylic acid group could be used to anchor the sensor molecule to a solid support, such as a fiber optic cable or a test strip, facilitating practical applications.

Catalytic Applications

Metal complexes of ligands containing both carboxylate and sulfonamide functionalities have been investigated for their catalytic activity. The two different donor groups in this compound can coordinate to a metal center, creating a specific geometry and electronic environment that can facilitate catalytic transformations. For example, transition metal complexes of related sulfonamide-containing ligands have been explored for oxidation and reduction reactions. The specific structure of a this compound-metal complex could lead to novel catalytic properties for various organic transformations.

Dye and Pigment Chemistry

Azo dyes, which are characterized by the -N=N- linkage, represent a large and important class of colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. Derivatives of this compound, particularly those containing an amino group on one of the benzene (B151609) rings, could serve as precursors for novel azo dyes. nih.govresearchgate.net The sulfonamide and carboxylic acid groups would be expected to influence the final color of the dye, as well as its solubility and fastness properties on various substrates like textiles and plastics. Furthermore, the ability of the carboxylic acid group to form salts or esters provides a route to produce pigments with specific application properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

While the anti-inflammatory and antimicrobial properties of benzenesulfonamide (B165840) derivatives are well-documented, the search for new biological targets is a key focus of ongoing research. The versatility of the 2-benzenesulfonamidobenzoic acid structure allows for the generation of diverse libraries of compounds, which can be screened against a wide array of potential protein targets involved in various disease pathways.

Recent studies have demonstrated the potential of benzenesulfonamide derivatives to exhibit a range of biological activities, including antioxidant effects. For instance, certain novel carboxamide derivatives of benzenesulfonamide have shown promising in vitro antioxidant activity. researchgate.net The exploration of these and other activities could lead to the identification of novel molecular targets and the development of treatments for a broader spectrum of diseases. The ability of these compounds to interact with various biological systems underscores the importance of continued screening and target identification efforts.

Development of Structure-Based Design Strategies

The process of designing and optimizing the chemical structure of a drug based on the three-dimensional structure of its biological target is known as structure-based drug design (SBDD). gardp.org This rational approach is becoming increasingly central to the development of new this compound derivatives with enhanced potency and selectivity. By understanding the specific molecular interactions between a compound and its target protein, researchers can make informed modifications to the chemical structure to improve binding affinity and efficacy. gardp.org

Computational tools are integral to SBDD, enabling researchers to perform molecular docking studies where virtual compounds are "fitted" into the binding site of a target protein. gardp.org This allows for the prediction of the most stable interactions and the prioritization of compounds for experimental testing. gardp.org The crystal structure of this compound itself reveals key structural features, such as intramolecular hydrogen bonding, that can inform the design of new analogs. nih.gov As more co-crystal structures of derivatives with their biological targets become available, the precision and success rate of SBDD efforts are expected to increase significantly. gardp.org This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds and advancing them through the drug development pipeline. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

AI and ML algorithms can be employed in various stages of the drug discovery process, including:

Target Identification: Analyzing large-scale biological data to identify novel protein targets for this compound derivatives. nih.gov

Virtual Screening: Rapidly screening massive virtual libraries of compounds to identify those with the highest probability of binding to a specific target. nih.gov

Predicting Physicochemical Properties: Using ML models to predict properties such as solubility, bioavailability, and toxicity, thereby reducing the likelihood of late-stage failures. nih.gov

De Novo Drug Design: Generating entirely new molecular structures with desired pharmacological profiles. mdpi.com

Green Chemistry Principles in Synthesis and Application

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. This involves designing chemical processes that are more efficient, use less hazardous substances, and generate less waste. The synthesis of this compound and its derivatives is an area where green chemistry approaches can be particularly impactful.

Researchers are exploring the use of more environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions, such as ultrasound irradiation. nih.gov For example, a green method for the synthesis of related benzoxazole (B165842) and benzothiazole (B30560) derivatives has been developed using a magnetic nanoparticle-supported ionic liquid under solvent-free conditions, with water as the only byproduct. nih.gov This approach not only reduces the environmental footprint but can also lead to faster reaction times and high yields. nih.gov The adoption of such sustainable practices in the synthesis of this compound derivatives is a critical step towards a more environmentally responsible pharmaceutical industry.

Translational Research and Clinical Potential

The ultimate goal of research into this compound and its analogs is to translate promising laboratory findings into clinically effective treatments for patients. This involves a rigorous process of preclinical and clinical development to evaluate the safety and efficacy of new drug candidates. While specific dosage and safety profiles are beyond the scope of this article, the broad therapeutic potential of this class of compounds warrants continued investigation.

Derivatives of this compound have demonstrated a range of promising biological activities, including anti-inflammatory and antimicrobial effects. nih.gov For instance, some novel benzenesulfonamide derivatives have shown significant in vivo anti-inflammatory activity, in some cases exceeding that of the established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in early stages of inflammation. nih.gov Furthermore, certain derivatives have exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov The development of hybrid antimicrobials, combining these derivatives with cell-penetrating peptides, represents a novel strategy to enhance their efficacy. nih.gov

The journey from a promising compound in the lab to a clinically approved drug is long and challenging. However, the diverse biological activities and the potential for chemical modification make this compound a highly attractive scaffold for the development of new therapeutics to address unmet medical needs. Continued investment in translational research will be crucial to realizing the full clinical potential of this versatile chemical entity.

Q & A

Q. What is the synthetic route for 2-benzenesulfonamidobenzoic acid, and what experimental conditions are critical for optimization?

The compound is synthesized via condensation of benzoic acid derivatives (e.g., 2-aminobenzoic acid) with benzenesulfonyl chloride in aqueous alkaline conditions. Key steps include pH adjustment to 1–2 using HCl to precipitate the product, followed by recrystallization from ethanol to obtain high-purity crystals . Reaction monitoring via NMR or IR spectroscopy is recommended to confirm intermediate formation.

Q. What crystallographic parameters define the structure of this compound?

The compound crystallizes in a monoclinic system (space group C2/c) with cell parameters a = 27.271 Å, b = 8.7223 Å, c = 11.0077 Å, and β = 106.149°. The structure is stabilized by intramolecular N–H···O and C–H···O hydrogen bonds, with intermolecular O–H···O interactions forming cyclic dimers (graph set motif R₂²(8)) . Refinement using SHELXL yields R₁ = 0.041 and wR₂ = 0.105 for 2989 reflections .

Q. How is the molecular geometry of this compound characterized experimentally?

Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD detector, MoKα radiation) is the primary method. Geometric parameters, such as S–N (1.6213 Å) and S–O (1.4248 Å) bond lengths, are validated against literature values. Deviations in bond angles (e.g., N1–C7–C8 = 119.10°) arise from steric effects of substituents .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

The crystal packing is governed by O–H···O hydrogen bonds forming R₂²(8) dimers and C–H···π interactions. Graph set analysis (Etter formalism) reveals the role of directional hydrogen bonds in stabilizing layered zigzag arrangements along the a-axis . These interactions are critical for predicting polymorphism and co-crystal design.

Q. What discrepancies exist in reported bond lengths (e.g., S–N, S–O), and how can they be resolved?

The S–N bond in this compound (1.6213 Å) is shorter than values in analogous sulfonamides (e.g., 1.6458 Å). This discrepancy may arise from differences in refinement protocols (e.g., SHELXL vs. older software) or electron density modeling. Cross-validation with high-resolution data (e.g., synchrotron sources) and Hirshfeld surface analysis are recommended .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Key factors include:

Q. What methodological strategies address contradictions in crystallographic data between studies?

- Data collection : Ensure θ range > 50° to improve resolution (e.g., θmax = 27.9° in ).

- Refinement : Use constraints for H-atom positions and anisotropic displacement parameters for non-H atoms.

- Validation tools : Employ checkCIF/PLATON to flag geometric outliers .

Methodological Guidance

Q. What software is recommended for refining the crystal structure of sulfonamide derivatives?

SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface integration) are industry standards. SHELXL’s robust least-squares algorithms handle twinning and high Z″ values effectively .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for biological applications?

- Derivatization : Introduce substituents at the benzene ring (e.g., halogens, nitro groups) to modulate electronic effects.

- Biological assays : Use enzyme inhibition studies (e.g., MetAP2) with IC₅₀ determination via fluorescence-based assays.

- Correlate data : Map hydrogen-bonding motifs (e.g., S(6) rings) to inhibitory potency using multivariate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.